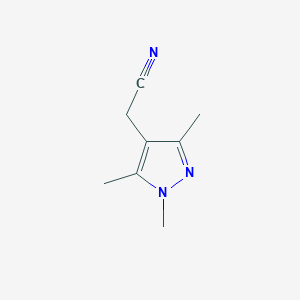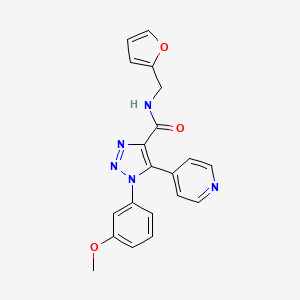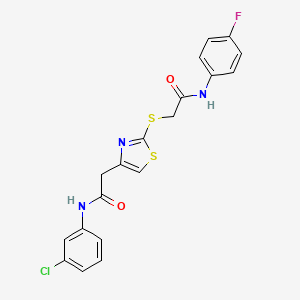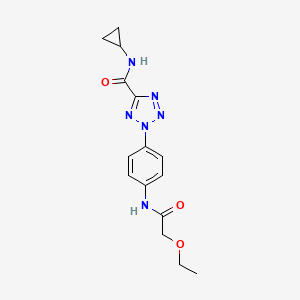
2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” can be inferred from its NMR data . The 1H NMR and 13C NMR data provide valuable information about the number and type of hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” can be inferred from its synthesis data. For instance, its melting point is around 119-120 °C .Applications De Recherche Scientifique
Antioxidant Activity
This compound has been investigated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals and chelate metal ions. In vitro studies have shown that some synthesized derivatives exhibit more effective antioxidant activity compared to standard compounds . Further exploration of its mechanisms and potential therapeutic applications in oxidative stress-related conditions is warranted.
Antibacterial Properties
The antibacterial activity of this benzamide derivative has been evaluated against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth. By understanding its mode of action and specific targets, researchers can explore its potential as an antimicrobial agent .
Anti-Cancer Potential
While not explicitly mentioned for this specific compound, benzamides, in general, have been investigated for their anti-cancer properties. Future studies could explore whether this compound exhibits cytotoxic effects against cancer cell lines, such as Hela, A549, HepG2, and MCF-7 cells .
Metal Chelation
One of the benzamide derivatives synthesized from this compound has demonstrated effective metal chelation activity. Investigating its interactions with metal ions and potential applications in metal-related diseases or therapies could be an interesting avenue for further research .
Drug Discovery
Amide compounds, including benzamides, play a crucial role in drug discovery. Their diverse chemical structures make them attractive candidates for developing novel pharmaceutical agents. Researchers can explore modifications of this compound to enhance its pharmacological properties .
Industrial Applications
Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide-based compounds. Investigating the feasibility of incorporating this compound into industrial processes could yield valuable insights .
Orientations Futures
The future directions for “2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could involve further exploration of its biological activities and potential applications in treating various diseases. Given the biological potential of 1,2,3,4-tetrahydroisoquinoline analogs, there’s a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,3,4-tetrahydroisoquinoline scaffold have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the 1,2,3,4-tetrahydroisoquinoline scaffold in similar compounds can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, contributing to their biological activities .
Propriétés
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-9-12-21(13-10-17)30(28,29)26-15-5-7-19-16-20(11-14-23(19)26)25-24(27)22-8-4-3-6-18(22)2/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNEQZUTWKNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)


![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2809309.png)


![2-Oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2809313.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2809315.png)
![Ethyl 2-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809316.png)
![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)
